molecular formula C17H15N3O4 B2752266 4-methoxy-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 357194-51-5

4-methoxy-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2752266
CAS RN: 357194-51-5
M. Wt: 325.324
InChI Key: RLVUODZFQIUQKS-UHFFFAOYSA-N
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Description

4-methoxy-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide, also known as MOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOB is a type of oxadiazole compound that has been synthesized using various methods.

Scientific Research Applications

Nematocidal Activity

One study focused on the design, synthesis, and evaluation of novel 1,2,4-oxadiazole derivatives for nematocidal activity. Compounds related to 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide demonstrated significant nematocidal effects against Bursaphelenchus xylophilus, highlighting their potential as lead compounds for developing new nematicides (Liu, Wang, Zhou, & Gan, 2022).

Anticancer Evaluation

Another aspect of research on this compound involves its potential anticancer properties. A study synthesized and characterized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives, with one compound showing significant activity against breast cancer cell lines, suggesting a potential pathway for anticancer drug development (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Antidiabetic Screening

Research into antidiabetic applications has also been conducted, with a study on N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were synthesized and evaluated for antidiabetic activity via the α-amylase inhibition assay, demonstrating potential therapeutic effects for diabetes management (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial Activities

Additionally, research has been conducted on the antimicrobial properties of 4-methoxy-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives. One study synthesized and screened several compounds for antimicrobial activities, finding good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antibacterial Activity

A specific focus on antibacterial activity was explored in a study synthesizing novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles. These compounds were tested for antibacterial activity, further broadening the scope of potential therapeutic applications for derivatives of this compound (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).

properties

IUPAC Name

4-methoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-7-3-11(4-8-13)15(21)18-17-20-19-16(24-17)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVUODZFQIUQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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